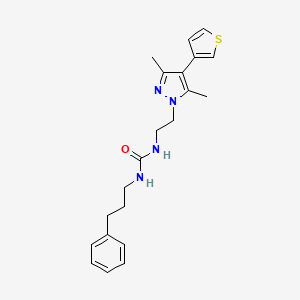
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole-based synthetic cannabinoid family and has been found to exhibit high affinity and potency for cannabinoid receptors in the brain.
作用机制
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects by binding to and activating cannabinoid receptors in the brain. Specifically, this compound has been found to have high affinity for CB1 receptors, which are primarily located in the central nervous system. Activation of CB1 receptors by Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate results in a range of physiological and biochemical effects, including altered pain perception, appetite stimulation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to exert a range of biochemical and physiological effects, primarily through activation of CB1 receptors in the brain. Some of the potential effects of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Altered pain perception: Activation of CB1 receptors by Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to result in altered pain perception, potentially through modulation of neurotransmitter release in the brain.
2. Appetite stimulation: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to stimulate appetite in animal studies, potentially through activation of CB1 receptors in the hypothalamus.
3. Modulation of neurotransmitter release: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High potency and affinity for CB1 receptors: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to be highly potent and selective for CB1 receptors, making it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation.
2. Low cost: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is relatively inexpensive to synthesize, making it a cost-effective option for laboratory experiments.
Some of the limitations of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Limited availability: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is not widely available and may be difficult to obtain for laboratory experiments.
2. Potential toxicity: Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to have potential toxicity in animal studies, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate. Some of these include:
1. Investigating the potential therapeutic applications of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate and other synthetic cannabinoids in the treatment of various diseases and disorders.
2. Exploring the potential for developing novel synthetic cannabinoids with improved potency and selectivity for cannabinoid receptors.
3. Investigating the long-term effects of synthetic cannabinoid use on brain function and behavior.
合成方法
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The specific synthesis method can vary depending on the desired purity and yield of the final product. However, the most common synthesis method involves the reaction of 4-aminobenzoic acid with 2-(thiophen-3-yl)acetonitrile in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with dimethylamine and methyl chloroformate to yield the final product.
科学研究应用
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has been found to have potential applications in scientific research due to its high affinity and potency for cannabinoid receptors in the brain. This compound has been used in various studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. Some of the potential research applications of Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate include:
1. Investigating the role of cannabinoid receptors in pain perception and management.
2. Examining the effects of cannabinoid receptor activation on appetite and metabolism.
3. Exploring the potential therapeutic applications of cannabinoid receptor agonists in the treatment of various diseases and disorders.
属性
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2)15(14-8-9-23-11-14)10-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-9,11,15H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGDSXNVGNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)


![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)


![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)

![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)

